AS2541019
Description
Overview of Phosphoinositide 3-Kinase Family and Isoforms
The phosphoinositide 3-kinase family comprises lipid kinases that primarily catalyze the phosphorylation of the D3 position on the inositol (B14025) ring of phosphatidylinositols. frontiersin.org Based on their structure, regulation, and substrate specificity, PI3Ks are classified into three main classes: Class I, Class II, and Class III. jocpr.com Class I PI3Ks are the most extensively studied and are further subdivided into Class IA and Class IB. jocpr.comresearchgate.net
Class IA PI3Ks are heterodimers consisting of a catalytic subunit (p110α, p110β, or p110δ) and a regulatory subunit (p85). ucl.ac.uk PI3Kα (p110α) and PI3Kβ (p110β) are ubiquitously expressed, while PI3Kδ (p110δ) and PI3Kγ (p110γ), the sole member of Class IB, are primarily expressed in leukocytes. frontiersin.orgucl.ac.ukmdpi.comnih.gov Class I PI3Ks are activated by various cell surface receptors, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). frontiersin.orgresearchgate.net PIP3 acts as a second messenger, recruiting downstream effector proteins like AKT and PDK1, thereby activating signaling pathways that regulate crucial cellular functions. researchgate.netnih.gov
Class II PI3Ks (PI3K-C2α, PI3K-C2β, and PI3K-C2γ) are less well-characterized and are involved in regulating intracellular membrane dynamics and traffic, indirectly influencing cell signaling. jocpr.comucl.ac.uk Class III PI3K (Vps34) is involved in autophagy and protein sorting. jocpr.comucl.ac.uk
Here is a table summarizing the Class I PI3K isoforms:
| Isoform | Catalytic Subunit | Primary Expression | Associated Regulatory Subunit | Class |
| PI3Kα | p110α | Ubiquitous frontiersin.orgucl.ac.uk | p85 ucl.ac.uk | IA ucl.ac.uk |
| PI3Kβ | p110β | Ubiquitous mdpi.com | p85 ucl.ac.uk | IA ucl.ac.uk |
| PI3Kδ | p110δ | Primarily leukocytes mdpi.comnih.gov | p85 drugbank.com | IA ucl.ac.uk |
| PI3Kγ | p110γ | Primarily leukocytes and cardiac cells frontiersin.orgnih.gov | p101 or p84 nih.gov | IB jocpr.com |
Physiological and Pathophysiological Roles of PI3Kδ in Immune Cell Function
PI3Kδ plays a crucial and distinct role in the development, activation, and function of various immune cells, particularly B cells and T cells. mdpi.comnih.govnih.gov It is essential for signaling downstream of B and T cell receptors, Toll-like receptors, cytokine receptors, co-receptors, and adhesion molecules in lymphocytes and myeloid cells. nih.gov The p110δ catalytic isoform is the main one found in leukocytes. nih.gov
In B cells, PI3Kδ signaling is critical for survival, migration, and activation, as well as for downstream signaling from the B cell receptor (BCR), co-receptor CD19, and activation/costimulatory receptors like CD40 and Toll-like receptors (TLRs). frontiersin.org In T cells, PI3Kδ is involved in T cell activation and proliferation. frontiersin.orgfrontiersin.org Disruption of the PI3Kδ gene in mice has been shown to impair T and B cell receptor signaling, leading to a suppressed immune response. frontiersin.org
Dysregulation of PI3Kδ signaling is implicated in various immune-mediated disorders. Overactivity of PI3Kδ due to genetic mutations can lead to Activated PI3Kδ Syndrome (APDS), a primary immunodeficiency characterized by immune dysregulation, recurrent infections, and autoimmunity. mdpi.comdrugbank.comnih.goveurekalert.org APDS is associated with an excess of immature B cells and senescent T cells, and a deficiency of functional immune cells. nih.gov Conversely, impaired PI3Kδ function can also result in immune dysregulation. nih.gov
PI3Kδ also contributes to creating immunosuppressive environments in certain pathological conditions. For instance, it is involved in the activation of myeloid-derived suppressor cells (MDSCs) and M2 macrophages, which can promote tumor growth. mdpi.complos.org PI3Kδ can also lead to the depletion of IL-2, a cytokine vital for T cell survival and proliferation, thereby inactivating CD8+ T cell function. mdpi.com
Rationale for PI3Kδ as a Strategic Therapeutic Target in Immunomodulation
Given its predominant expression in leukocytes and its critical role in immune cell signaling, PI3Kδ has emerged as a strategic therapeutic target for modulating immune responses in various diseases, including inflammatory conditions, autoimmune disorders, and certain cancers. ucl.ac.ukmdpi.comnih.govfrontiersin.org Targeting PI3Kδ offers the potential to selectively modulate immune cell function with potentially fewer off-target effects compared to inhibitors of ubiquitously expressed PI3K isoforms like PI3Kα and PI3Kβ. nih.gov
In immune-mediated inflammatory diseases and autoimmune disorders, aberrant immune responses and chronic inflammation play a central role in pathogenesis. harvard.edufrontiersin.orgnih.govnih.govuutescientific.com Modulating PI3Kδ activity could help restore immune balance and reduce inflammation. frontiersin.org
In oncology, targeting PI3Kδ can be a strategy to enhance anti-tumor immunity. mdpi.comnih.gov Inhibiting PI3Kδ can reverse the immunosuppressive effects mediated by regulatory T cells (Tregs) and MDSCs, both of which express PI3Kδ, thereby potentially restoring CD8+ T cell activity and improving anti-tumor immune responses. mdpi.comnih.gov Selective p110δ inhibitors have demonstrated the ability to restore effector T cell activity in immunosuppressive settings. nih.gov
The development of selective PI3Kδ inhibitors aims to provide targeted immunomodulation with potentially improved efficacy and reduced systemic toxicity compared to less selective PI3K inhibitors. nih.govmdpi.comwikipedia.org
AS2541019 as a Selective PI3Kδ Inhibitor
Chemical Structure and Properties of this compound
This compound is a chemical compound that has been investigated for its inhibitory effects on PI3Kδ. While a detailed description of its complete chemical structure and properties is not extensively available in the provided search results, one result mentions the synthesis of this compound involving the condensation of tert-butyl (trans-4-hydroxycyclohexyl)carbamate with 4,6-dichloro-2-(methylthio)pyrimidine. researchgate.net This suggests a chemical structure incorporating a cyclohexyl carbamate (B1207046) moiety and a pyrimidine (B1678525) core.
Mechanism of Action: Selective Inhibition of PI3Kδ
This compound functions as a selective inhibitor of PI3Kδ. science.gov Selective PI3Kδ inhibitors work by blocking the active binding site of the p110δ catalytic subunit. drugbank.com By inhibiting PI3Kδ, this compound disrupts the downstream signaling pathways that are dependent on PI3Kδ activity, such as the PI3K/AKT/mTOR pathway, which plays a critical role in immune cell function. drugbank.comscientificarchives.com
The selectivity of this compound for the delta isoform over other PI3K isoforms is a key aspect of its potential therapeutic utility, aiming to minimize off-target effects associated with inhibiting other PI3K isoforms that have broader tissue distribution and diverse physiological roles. nih.govwikipedia.org
In Vitro and In Vivo Studies Demonstrating this compound's Effects on PI3Kδ Activity and Immune Cell Function
Research studies have investigated the effects of this compound on PI3Kδ activity and immune cell function both in vitro and in vivo. In vitro studies have shown that this compound can effectively prevent B cell activation and proliferation. science.gov
In vivo studies, such as those conducted in a hamster to rat concordant xenotransplant model, have demonstrated that oral administration of this compound resulted in significant inhibition of both T-dependent and T-independent de novo antibody production in peripheral blood. science.gov This suggests that this compound can modulate humoral immune responses by inhibiting antibody production. The prolonged graft survival time observed in the xenotransplant model further supports its inhibitory effects on xenoreactive antibody production. science.gov
These findings indicate that this compound can exert potent inhibitory effects on B cell function, which is significantly reliant on PI3Kδ signaling. frontiersin.orgscience.gov
Therapeutic Potential of this compound in Immunomodulation
Research Findings on this compound in Models of Immune-Mediated Diseases (e.g., inflammation, autoimmune disorders)
While the provided search results specifically mention this compound's effects on B cell immunity and antibody production, suggesting potential relevance in conditions involving aberrant antibody responses, detailed research findings on this compound specifically in models of inflammation or a wide range of autoimmune disorders were not extensively covered in the provided snippets. However, the rationale for targeting PI3Kδ in such conditions is well-established due to its role in immune cell function and the pathogenesis of immune-mediated diseases. ucl.ac.ukmdpi.comnih.govfrontiersin.org
The observed inhibition of antibody production by this compound in vivo science.gov suggests potential therapeutic applications in autoimmune diseases where autoantibodies play a significant role in pathology, such as certain types of autoimmune hemolytic anemia, immune thrombocytopenia, or systemic lupus erythematosus. Further research would be needed to specifically evaluate this compound in relevant preclinical models of these conditions.
Potential Applications and Future Research Directions
Based on its selective inhibition of PI3Kδ and demonstrated effects on B cell function and antibody production, this compound holds potential as an immunomodulatory agent. Its primary potential application appears to be in conditions where aberrant B cell activity and excessive antibody production contribute to disease pathogenesis.
Future research directions for this compound could include:
Evaluating its efficacy in a broader range of preclinical models of autoimmune diseases and inflammatory conditions where PI3Kδ signaling in B cells or other leukocytes is known to be dysregulated.
Investigating its specific effects on different immune cell subsets beyond B cells, given the role of PI3Kδ in T cells and myeloid cells. mdpi.comnih.govnih.gov
Exploring potential combination therapies with other immunomodulatory agents or targeted therapies, particularly in diseases where multiple signaling pathways are involved. nih.govscientificarchives.commdpi.com
Further characterization of its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic application.
The development of selective PI3Kδ inhibitors like this compound represents a targeted approach to immunomodulation, aiming to provide more precise therapeutic interventions with potentially reduced side effects compared to less selective agents. nih.govwikipedia.org Continued research is essential to fully elucidate the therapeutic potential of this compound in various immune-mediated conditions.
Properties
CAS No. |
2098906-98-8 |
|---|---|
Molecular Formula |
C26H33F2N7O3 |
Molecular Weight |
529.59 |
IUPAC Name |
N-(trans-4-((6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-2-morpholinopyrimidin-4-yl)oxy)cyclohexyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C26H33F2N7O3/c1-33(2)16-22(36)29-17-7-9-18(10-8-17)38-23-15-21(31-26(32-23)34-11-13-37-14-12-34)35-20-6-4-3-5-19(20)30-25(35)24(27)28/h3-6,15,17-18,24H,7-14,16H2,1-2H3,(H,29,36)/t17-,18- |
InChI Key |
IEXOUJYSSRXBPJ-IYARVYRRSA-N |
SMILES |
O=C(N[C@H]1CC[C@H](OC2=NC(N3CCOCC3)=NC(N4C(C(F)F)=NC5=CC=CC=C45)=C2)CC1)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS2541019; AS-2541019; AS 2541019 |
Origin of Product |
United States |
Molecular and Biochemical Characterization of As2541019 As a Selective Pi3kδ Inhibitor
Inhibitory Activity and Isoform Selectivity Profile against PI3Kδ
AS2541019 is characterized as a potent and selective small-molecule inhibitor of the p110δ catalytic subunit of PI3K. Research has demonstrated its efficacy in preventing B cell activation and proliferation in vitro. Furthermore, studies have shown that this compound can significantly inhibit both T-dependent and T-independent de novo antibody production in vivo. This functional evidence underscores its targeted effect on B cell immunity, a process heavily reliant on PI3Kδ signaling.
However, the selectivity profiles of other well-characterized PI3Kδ inhibitors illustrate the principle of isoform-specific inhibition. For context, the inhibitory activities of several notable PI3Kδ inhibitors are presented below. These compounds demonstrate significant potency against the PI3Kδ isoform while having markedly less effect on the α, β, and γ isoforms, a key feature for minimizing off-target effects. For instance, Parsaclisib shows over 19,000-fold selectivity for PI3Kδ over other class I isoforms. nih.gov Leniolisib also demonstrates clear selectivity for the δ isoform over the α, β, and γ subunits. riaponline.it
Table 1: Comparative Inhibitory Activity and Isoform Selectivity of Representative PI3Kδ Inhibitors
| Compound | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Selectivity Fold (δ vs α/β/γ) |
| Leniolisib | 28-fold vs δ | 43-fold vs δ | 257-fold vs δ | 11 nM | High |
| Idelalisib (B1684644) | >1000 nM | >1000 nM | >1000 nM | 2.5 nM | Very High |
| Parsaclisib | >19,000-fold vs δ | >19,000-fold vs δ | >19,000-fold vs δ | 10 nM (whole-blood) | Extremely High |
Note: Data is compiled from multiple sources and is intended for illustrative purposes. nih.govriaponline.it IC50 values represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity.
Conceptual Approaches to Structural Elucidation and Binding Specificity of this compound
A key strategy involves creating molecules that can access and interact with a "specificity pocket" adjacent to the primary ATP-binding region. For example, the crystal structure of the highly selective inhibitor idelalisib bound to PI3Kδ reveals that it occupies this specificity pocket, forming specific, noncovalent interactions. nih.gov This mode of binding often involves forming hydrogen bonds with key residues in the hinge region of the kinase, such as Valine 828 in PI3Kδ, an interaction common to many ATP-competitive inhibitors. science.gov The ability of a compound to engage with non-conserved residues in this specificity pocket is a primary determinant of its selectivity profile. The distinct structure of next-generation inhibitors like parsaclisib, which utilizes a different molecular scaffold compared to first-generation purine-based inhibitors, highlights how novel chemical designs can achieve high selectivity by interacting differently with these variable regions. nih.gov
Mechanisms of PI3Kδ Inhibition by Small Molecule Compounds
The predominant mechanism of action for the vast majority of PI3K inhibitors, including selective compounds like this compound, is ATP-competitive inhibition. nih.gove-century.us The PI3K enzyme functions by catalyzing the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to phosphatidylinositol 4,5-bisphosphate (PIP2), generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). rug.nl
ATP-competitive inhibitors are designed to mimic the structure of ATP and bind reversibly to the same site on the p110 catalytic subunit. nih.gov By occupying this ATP-binding pocket, the inhibitor physically blocks ATP from binding, thereby preventing the phosphorylation of PIP2. This action effectively halts the production of PIP3 and abrogates the downstream signaling cascade. The inhibition of PIP3 production prevents the recruitment and activation of downstream effector proteins, most notably the protein kinase B (Akt). The subsequent deactivation of the PI3K/Akt signaling pathway is crucial for the inhibitor's therapeutic effect, as this pathway is essential for the proliferation and survival of B cells. riaponline.ite-century.us Some research also indicates that certain ATP-site inhibitors may exert a dual action by not only blocking catalytic activity but also by influencing the enzyme's conformational state and its ability to bind to the cell membrane.
Cellular Immunopharmacology of As2541019
Effects on B Lymphocyte Activation and Proliferation
B lymphocyte activation and proliferation are fundamental processes in the adaptive immune response, essential for generating antibody-producing cells and immunological memory nih.govwikipedia.orgdavuniversity.org. Studies have demonstrated that AS2541019 effectively prevents B cell activation and proliferation in vitro nih.gov. This inhibitory effect is attributed to its action as a selective PI3Kδ inhibitor, as PI3Kδ plays a crucial role in the signaling pathways that drive B cell activation and subsequent clonal expansion nih.govnih.gov. The activation process of B cells, often initiated by antigen recognition through the B cell receptor (BCR), involves a cascade of intracellular signaling events, including the activation of protein tyrosine kinases and downstream molecules, ultimately leading to the activation of transcription factors that promote cell proliferation and differentiation biointron.com. PI3Kδ is integrated into these signaling cascades.
Research in cynomolgus monkeys also showed that this compound inhibited B cell proliferation nih.gov. This suggests that the inhibitory effects observed in vitro translate to in vivo settings in non-human primates.
Modulation of Antibody Production Pathways
Antibody production by differentiated B cells (plasma cells) is a central component of humoral immunity, vital for neutralizing pathogens and marking them for destruction wikipedia.orgclevelandclinic.orgimmunology.org. Antibody responses can be broadly categorized into T-dependent and T-independent pathways, differing in their requirement for help from T lymphocytes davuniversity.orglibretexts.orgbioanalysis-zone.com. This compound has been shown to significantly inhibit de novo antibody production nih.govnih.gov.
Inhibition of T-Dependent Antibody Responses
T-dependent antibody responses typically involve protein antigens and require the collaboration of B cells with T helper cells davuniversity.orglibretexts.orgbioanalysis-zone.com. In this process, B cells act as antigen-presenting cells, processing and presenting antigens to T helper cells via MHC Class II molecules libretexts.orgnih.gov. The interaction between B and T cells, along with co-stimulatory signals and cytokines, drives B cell activation, proliferation, differentiation, and antibody production, often leading to isotype switching and the generation of high-affinity antibodies and memory B cells biointron.comlibretexts.orgbioanalysis-zone.com. Oral administration of this compound has been shown to result in significant inhibition of T-dependent antibody production in peripheral blood nih.gov. This suggests that this compound interferes with the processes required for effective T-dependent B cell responses. Studies in rat cardiac and non-human primate renal allotransplant models demonstrated that this compound suppressed donor-specific antibody (DSA) production, which is a T-dependent process crucial in transplant rejection nih.gov.
Impact on Major Histocompatibility Complex (MHC) Class II Expression on B Cells
MHC Class II molecules are critically important for B cells in their role as antigen-presenting cells, enabling them to present processed antigens to CD4+ T helper cells and initiate T-dependent immune responses nih.govwikipedia.org. The expression level of MHC Class II on the surface of B cells can influence the magnitude of the T cell-dependent immune response nih.govembopress.org. Research in cynomolgus monkeys revealed that this compound inhibited MHC Class II expression on B cells nih.gov. Oral administration of this compound specifically inhibited MHC Class II expression on peripheral B cells in these animals nih.gov. This reduction in MHC Class II expression could contribute to the observed inhibition of T-dependent antibody responses by impairing the ability of B cells to effectively present antigens to T helper cells.
Influence on Broader B Cell Immunity and Function
Beyond its direct effects on activation, proliferation, antibody production, and MHC Class II expression, this compound influences broader aspects of B cell immunity and function. As a PI3Kδ inhibitor, it targets a key signaling node that regulates multiple B cell processes nih.govnih.gov. B cells are involved in various immune functions, including cytokine secretion and the development of immunological memory wikipedia.org. The potent inhibitory effects of this compound on B cell activation suggest a broad impact on the initiation and execution of humoral immune responses nih.gov. The observed inhibition of both T-dependent and T-independent antibody production further underscores its comprehensive influence on different pathways of B cell-mediated immunity nih.gov. In preclinical models, this compound demonstrated the ability to protect against organ dysfunction by inhibiting xenoreactive antibody production, highlighting its potential impact on immune responses involved in transplantation rejection, which are heavily reliant on B cell activity nih.gov.
Data Tables
Based on the search results, specific quantitative data points suitable for interactive tables are limited. However, the qualitative findings regarding inhibition can be summarized.
| Effect on B Cells | Observation in vitro | Observation in vivo (Animal Model) | Source(s) |
| Activation | Prevented | Inhibited (Implied by proliferation) | nih.govnih.gov |
| Proliferation | Prevented | Inhibited (Cynomolgus monkeys) | nih.govnih.gov |
| T-Dependent Antibody Production | Not specified | Inhibited (Peripheral blood, DSA) | nih.govnih.gov |
| T-Independent Antibody Production | Not specified | Inhibited (Peripheral blood) | nih.gov |
| MHC Class II Expression on B Cells | Not specified | Inhibited (Cynomolgus monkeys) | nih.gov |
Preclinical Pharmacological Investigations of As2541019 in Immunological Disease Models
Suppression of Donor-Specific Antibody (DSA) Production in Allotransplantation Models
The development of chronic rejection remains a significant challenge to long-term graft survival after organ transplantation, with antibody-mediated rejection (AMR) being a primary cause linked to the production of donor-specific antibodies (DSAs). nih.gov While current immunosuppressive regimens effectively manage acute T cell-mediated rejection, they have not altered the risk of DSA production and subsequent graft loss due to AMR. nih.gov AS2541019 has been evaluated for its ability to suppress DSA production in preclinical allotransplant models. nih.govresearchgate.net
Studies in Rodent Cardiac Allotransplant Models
Studies utilizing an ACI-to-Lewis rat cardiac allotransplant model have investigated the effect of this compound on de novo DSA production. Concomitant administration of this compound alongside tacrolimus (B1663567) and mycophenolate mofetil (MMF) demonstrated inhibition of de novo DSA production in this model. nih.govresearchgate.net
Studies in Non-Human Primate Renal Allotransplant Models
To assess the potential clinical efficacy of this compound, its effects were evaluated in cynomolgus monkeys. This compound was shown to inhibit B cell proliferation and the expression of major histocompatibility complex (MHC) class II on B cells in these primates. nih.govresearchgate.net Oral administration of this compound inhibited MHC class II expression on peripheral B cells and reduced anti-tetanus toxoid antibody production. nih.gov In a cynomolgus monkey renal allotransplant model, the concomitant administration of this compound with tacrolimus and MMF resulted in significant inhibition of de novo DSA production. nih.gov These findings suggest that this compound is a potential candidate for preventing AMR development by inhibiting DSA production. nih.gov
Table 1: Summary of this compound Effects on Antibody Production in Allotransplantation Models
| Model | Species | Co-administered Immunosuppressants | Effect on de novo DSA Production | Other Observed Effects | Source |
| Cardiac Allotransplant | ACI-to-Lewis Rat | Tacrolimus, MMF | Inhibited | Not specified in this context | nih.govresearchgate.net |
| Renal Allotransplant | Cynomolgus Monkey | Tacrolimus, MMF | Significantly Inhibited | Inhibited B cell proliferation, inhibited MHC class II expression on B cells and peripheral B cells | nih.govresearchgate.net |
| Anti-tetanus toxoid antibody production | Cynomolgus Monkey | Not specified | Inhibited | Occurred with oral administration | nih.gov |
Modulation of Xenoreactive Antibody Production in Xenotransplantation Models
Xenotransplantation, the use of animal organs for transplantation into humans, is being explored to address the severe shortage of donor organs. researchgate.net However, immunological barriers, including the production of xenoreactive antibodies, pose significant challenges to successful xenotransplantation. researchgate.netnih.gov Antibody-mediated rejection (AMR) is a common cause of graft failure in pig-to-non-human primate xenotransplantation models. nih.gov
This compound has been investigated for its ability to modulate xenoreactive antibody production. In a hamster-to-rat concordant xenotransplant model, this compound significantly prolonged graft survival time by inhibiting xenoreactive antibody production. researchgate.netscience.gov This inhibitory effect is attributed to this compound's potent inhibitory effects on B cell activation. researchgate.netscience.gov These findings suggest that this compound can protect against organ dysfunction in xenotransplantation settings by inhibiting antibody production. researchgate.netscience.gov
Table 2: Summary of this compound Effects in a Xenotransplantation Model
| Model | Species | Effect on Xenoreactive Antibody Production | Effect on Graft Survival Time | Proposed Mechanism | Source |
| Concordant Xenotransplant | Hamster-to-Rat | Inhibited | Significantly prolonged | Inhibition of B cell activation | researchgate.netscience.gov |
Conceptual Potential in the Context of Autoimmune Pathogenesis
Autoimmune diseases are characterized by an immune response directed against the body's own healthy cells, tissues, or components, potentially leading to irreversible organ damage. mdpi.com The pathogenesis of autoimmune diseases is multifactorial, involving a complex interplay between genetic predispositions, environmental exposures, and immunoregulatory disturbances that disrupt immunological tolerance. mdpi.comuni-luebeck.defrontiersin.org This disruption leads to the aberrant activation of autoreactive lymphocytes, including B cells that can produce autoantibodies, which target self-tissues. mdpi.comuni-luebeck.de
Given that this compound is a selective PI3Kδ inhibitor that prevents antibody production by inhibiting B cell immunity, it holds conceptual potential in the context of autoimmune pathogenesis, particularly in diseases where autoantibodies play a significant role. nih.govresearchgate.netmdpi.com The ability of this compound to inhibit B cell activation and proliferation, as demonstrated in preclinical studies nih.govresearchgate.net, aligns with therapeutic strategies aimed at modulating the humoral immune response in autoimmune disorders. While the provided information focuses on transplantation models, the underlying mechanism of inhibiting antibody-producing B cells suggests a potential relevance for conditions driven by pathogenic autoantibodies. mdpi.comfrontiersin.org
Research Methodologies and Analytical Approaches Applied to As2541019 Investigations
In Vitro Assay Systems for Kinase Activity Assessment
In vitro kinase assays are fundamental tools used to determine if a compound directly inhibits or modulates the activity of specific kinases. These assays typically involve incubating the kinase enzyme with a substrate (such as a protein or peptide), ATP (the phosphate (B84403) donor), and the test compound (AS2541019) under controlled conditions. The level of substrate phosphorylation is then measured to assess the kinase activity in the presence and absence of the compound. Various detection methods can be employed, including radioactive labeling of ATP, or using coupled enzyme reactions that produce a detectable signal proportional to the ADP generated (e.g., ADP-Glo™ Kinase Assay) promega.es. The ADP-Glo™ Kinase Assay, for instance, is a luminescent assay where ADP produced by the kinase reaction is converted to ATP, which then drives a luciferase reaction to generate light promega.es. This method is suitable for screening and profiling compounds against purified kinases and can be used at various ATP concentrations promega.es. Another approach involves using ATP-gamma-S, a modified ATP analog, followed by detection with an anti-thiophosphate ester-specific antibody that recognizes phosphorylated proteins researchgate.net. In vitro kinase assays are crucial for determining the potency and selectivity of a compound against a panel of kinases promega.es.
Cell-Based Assays for Immune Cell Functional Analysis
Cell-based assays are utilized to evaluate the effects of this compound on the function of living immune cells. These assays can provide insights into how the compound influences various immune processes, such as cell activation, proliferation, differentiation, and the production of signaling molecules like cytokines. Assays can be performed using isolated immune cells, such as peripheral blood mononuclear cells (PBMCs), or specific subsets like T cells stemcell.com. Techniques like flow cytometry are commonly used to assess changes in cell surface and intracellular marker expression, which indicate activation or differentiation states stemcell.com. Cell proliferation can be measured using methods that track cell division over time sartorius.com. The quantification of cytokines and growth factors released by immune cells in response to treatment with this compound can be performed using techniques such as ELISA or multiplex arrays stemcell.com. Intracellular cytokine staining (ICS) coupled with flow cytometry allows for the measurement of cytokine production at the single-cell level and provides information about the specific immune cell subpopulations producing these cytokines cellcarta.com. These assays are valuable for understanding the immunomodulatory effects of this compound in a more physiologically relevant context than in vitro biochemical assays.
Techniques for Evaluating Immunological Biomarkers in Preclinical Models
Evaluating immunological biomarkers in preclinical models treated with this compound helps to understand the compound's mechanism of action and its effects on the immune system at a molecular and cellular level. Biomarkers can include specific proteins, cell populations, or gene expression profiles that change in response to the compound. Techniques used for biomarker evaluation in preclinical studies include flow cytometry to analyze immune cell subsets and their activation markers stemcell.com. ELISA or multiplex assays can be used to quantify cytokine and chemokine levels in serum, plasma, or tissue samples stemcell.com. Gene expression analysis, such as RNA sequencing, can provide a comprehensive view of how this compound affects the transcriptional profile of immune cells or tissues frontiersin.org. Histological analysis of tissues from treated animals can reveal changes in immune cell infiltration or tissue architecture. These techniques collectively provide valuable data on the immunological impact of this compound in preclinical settings, helping to identify potential correlates of efficacy or indicators of biological activity crownbio.com.
Conceptual Considerations in the Discovery and Development of Pi3kδ Inhibitors for Immunological Applications
Target Identification and Validation Strategies for PI3Kδ in Immunopathology
The identification of a viable therapeutic target is the foundational step in drug discovery. For AS2541019, the target is the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ). The validation of PI3Kδ as a crucial mediator in immunopathology stems from several key observations.
PI3Kδ is a member of the PI3K family of lipid kinases and is highly expressed in leukocytes (white blood cells). ucl.ac.uk Its role is particularly prominent in the adaptive immune system. Extensive research has demonstrated that PI3Kδ is a critical mediator of B cell activation, proliferation, and subsequent antibody production. nih.gov This function is central to its validation as a drug target, as excessive or aberrant antibody production is a known driver in the pathogenesis of numerous autoimmune diseases and is a primary cause of transplanted organ rejection. nih.gov
The validation of PI3Kδ is further strengthened by genetic studies and the clinical success of other molecules targeting this kinase. Mouse models with inactivated PI3Kδ showed impaired B cell and T cell antigen receptor signaling, confirming its essential role in adaptive immunity. ucl.ac.uk Furthermore, the approval of the first-generation PI3Kδ inhibitor, idelalisib (B1684644), for the treatment of B-cell malignancies, provided definitive clinical validation of this target. ucl.ac.uknih.gov This established precedent underscored the potential for PI3Kδ inhibitors to effectively modulate B cell-driven pathologies, paving the way for the investigation of new compounds like this compound for non-oncological, immunological applications.
Rational Design Principles for Selective Kinase Inhibitors in Drug Discovery
The development of this compound as a novel selective PI3Kδ inhibitor is rooted in the principles of rational drug design aimed at maximizing potency for the intended target while minimizing off-target effects. Kinase inhibitors are often designed to compete with adenosine (B11128) triphosphate (ATP) at its binding site within the enzyme's catalytic domain. rsc.org A significant challenge in this process is achieving isoform selectivity, as the four Class I PI3K isoforms (α, β, γ, and δ) share highly homologous ATP binding sites. nih.govrsc.org
Rational design strategies leverage subtle differences in the amino acid composition and conformation of these binding pockets to create selective inhibitors. rsc.org This typically involves:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to visualize the target's three-dimensional structure. This allows for the design of molecules that fit precisely into the PI3Kδ binding site. nih.gov
Exploiting Unique Residues: Designing compounds that form specific interactions (e.g., hydrogen bonds) with amino acid residues unique to the PI3Kδ isoform, thereby increasing binding affinity and selectivity over PI3Kα, β, and γ. rsc.org
Pharmacophore Modeling: Identifying the key structural features and chemical motifs required for potent PI3Kδ inhibition. For PI3Kδ selective inhibitors, common motifs often include specific 5,6- or 6,6-fused heterocyclic aromatic ring systems that occupy a distinct "specificity pocket" within the enzyme. nih.gov
Through such principles, compounds like this compound are engineered to achieve high selectivity, which is critical for a favorable therapeutic profile by reducing the likelihood of toxicities associated with the inhibition of other PI3K isoforms that have different physiological roles. nih.govrsc.org
Preclinical Research Paradigms in Immunomodulatory Compound Assessment
The preclinical evaluation of this compound followed a rigorous paradigm to assess its immunomodulatory effects, progressing from in vitro cellular assays to in vivo animal models that simulate human disease states.
In Vitro Assessment: Initial studies demonstrated that this compound effectively prevented the activation and proliferation of B cells in culture. nih.gov This foundational evidence confirmed that the compound engaged its intended target and produced the desired biological effect at a cellular level.
In Vivo Rodent and Non-Human Primate Models: Subsequent preclinical research utilized multiple animal models to evaluate the efficacy of this compound in more complex biological systems. Oral administration of the compound led to a significant inhibition of both T-dependent and T-independent de novo antibody production in peripheral blood. nih.gov
To assess its potential in transplantation, sophisticated preclinical models were employed. In a hamster-to-rat xenotransplant model, this compound significantly prolonged the survival time of the grafted organ by inhibiting the production of xenoreactive antibodies. nih.gov Further studies in a rat cardiac allotransplant model showed that this compound, when used with standard immunosuppressants like tacrolimus (B1663567) and mycophenolate mofetil (MMF), effectively inhibited the production of de novo donor-specific antibodies (DSA). nih.gov
To better predict clinical efficacy in humans, the compound was evaluated in cynomolgus monkeys. nih.gov In these non-human primate studies, this compound was shown to inhibit B cell proliferation and the expression of major histocompatibility complex (MHC) class II on B cells. nih.gov Crucially, in a cynomolgus monkey renal allotransplant model, co-administration of this compound with tacrolimus and MMF resulted in a significant inhibition of de novo DSA production. nih.gov
The table below summarizes the key preclinical findings for this compound.
| Research Paradigm | Model System | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Cell Culture | Effectively prevented B cell activation and proliferation. | nih.gov |
| In Vivo | Rodent Models | Inhibited T-dependent and T-independent de novo antibody production. | nih.gov |
| In Vivo (Transplantation) | Hamster-to-Rat Xenotransplant | Significantly prolonged graft survival by inhibiting xenoreactive antibodies. | nih.gov |
| In Vivo (Transplantation) | Rat Cardiac Allotransplant | Inhibited de novo donor-specific antibody (DSA) production when combined with standard therapy. | nih.gov |
| In Vivo (Transplantation) | Cynomolgus Monkey Renal Allotransplant | Significantly inhibited de novo DSA production when combined with standard therapy. | nih.gov |
Strategic Approaches for Drug Discovery in Immunology, including Repurposing Concepts
The development of this compound exemplifies a target-centric strategic approach in immunological drug discovery. The strategy was predicated on addressing a significant unmet need in organ transplantation: antibody-mediated rejection (AMR). nih.gov While current immunosuppressive regimens are effective in controlling T cell-mediated rejection, the risk of graft loss due to DSA production and AMR remains a major challenge. nih.gov
The discovery program for this compound leveraged the existing biological and clinical validation of PI3Kδ as a therapeutic target in B-cell driven diseases. ucl.ac.uknih.gov Rather than discovering a target de novo, the strategy involved a conceptual extension, applying the established role of PI3Kδ in B-cell cancers to the field of transplant immunology. By focusing on a key mediator of B cell function, the approach aimed to directly inhibit the source of pathological antibodies that drive AMR.
This strategy highlights a shift from broad immunosuppression to targeted immunomodulation. Instead of non-specifically dampening the immune system, the goal is to precisely inhibit the specific cellular pathways—in this case, B cell activation and antibody production—that are central to the disease process. This targeted approach holds the promise of greater efficacy and potentially fewer side effects compared to broader immunosuppressive agents.
Future Trajectories in PI3Kδ Inhibition Research for Immune System Modulation
The robust preclinical data for this compound positions it as a promising candidate for preventing AMR by inhibiting the production of donor-specific antibodies. nih.gov This defines a clear future trajectory for this compound and for PI3Kδ inhibition research in general.
The most immediate path forward involves the clinical translation of these findings. Future research will likely focus on clinical trials in human organ transplant recipients to confirm the safety and efficacy of PI3Kδ inhibitors in preventing chronic rejection and AMR. Success in this area could lead to a paradigm shift in post-transplant care.
Beyond transplantation, the demonstrated ability of this compound to potently inhibit antibody production suggests its potential application in a range of antibody-mediated autoimmune diseases. Conditions such as lupus, rheumatoid arthritis, and others characterized by pathogenic autoantibodies could be future areas of investigation.
Finally, emerging research indicates a role for PI3Kδ in regulating immune tolerance. Studies have shown that inactivating PI3Kδ can break regulatory T-cell-mediated tolerance to cancer, suggesting a completely different therapeutic application in oncology. ucl.ac.uk Therefore, a future trajectory for PI3Kδ inhibitors could involve their use not as immunosuppressants, but as immune-stimulatory agents in the context of cancer immunotherapy.
Q & A
Q. What are the established methods for synthesizing AS2541019, and how can researchers ensure reproducibility?
To ensure reproducible synthesis, follow these steps:
- Document protocols rigorously : Include reagent purity, reaction conditions (temperature, solvent ratios, time), and purification steps. Use standardized formats for reporting (e.g., Materials and Methods sections per ).
- Validate with controls : Compare yields against established benchmarks and include negative controls to rule out contamination.
- Characterize intermediates : Use techniques like NMR, HPLC, or mass spectrometry at each synthesis stage to confirm structural integrity .
Q. How should this compound be characterized to confirm its structural and chemical properties?
Key characterization methodologies include:
Q. What statistical methods are recommended for analyzing initial experimental data on this compound?
- Descriptive statistics : Calculate mean, standard deviation, and confidence intervals for replicates.
- Hypothesis testing : Use t-tests or ANOVA to compare treatment groups, ensuring sample sizes meet power analysis requirements.
- Outlier detection : Apply Grubbs’ test or boxplot analysis to identify anomalies. Predefine exclusion criteria to avoid bias .
How can researchers formulate a focused research question for studying this compound's mechanisms?
Apply the FINER framework :
- Feasible : Ensure resources and expertise are available (e.g., access to spectroscopic facilities).
- Novel : Address gaps in existing literature (e.g., "How does this compound modulate [specific pathway] compared to analogs?").
- Relevant : Align with broader field priorities (e.g., therapeutic potential in disease models) .
Q. What are the best practices for documenting experimental procedures involving this compound?
- Structured templates : Use IMRaD (Introduction, Methods, Results, Discussion) formats to standardize reporting.
- Supplemental data : Archive raw spectra, chromatograms, and code for analysis in repositories like Zenodo or institutional databases.
- Version control : Track protocol revisions with timestamps and rationale for changes .
Advanced Research Questions
Q. How can conflicting data on this compound's biochemical activity be systematically resolved?
- Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays).
- Meta-analysis : Pool datasets from independent studies to identify trends or confounding variables (e.g., solvent effects on solubility).
- Error analysis : Quantify instrument precision and operator variability through repeated measurements .
Q. What experimental design strategies optimize the synthesis yield of this compound while maintaining purity?
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst concentration).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Scale-down models : Optimize conditions in microreactors before scaling up to reduce resource waste .
Q. How do computational models enhance the understanding of this compound's molecular interactions?
- Docking simulations : Predict binding poses with target proteins using software like AutoDock Vina. Validate with mutagenesis studies.
- MD (Molecular Dynamics) : Simulate conformational changes over time to infer stability and interaction dynamics.
- QSAR : Corrogate structural features with activity data to guide analog design .
Q. What methodologies validate the specificity of this compound in target binding assays?
Q. How can interdisciplinary approaches address gaps in this compound research?
- Collaborative frameworks : Partner with bioinformaticians for omics integration or material scientists for delivery system design.
- Mixed-methods studies : Combine quantitative assays (e.g., IC50 determination) with qualitative feedback from phenotypic screens.
- Cross-disciplinary peer review : Engage experts from chemistry, biology, and data science to critique experimental logic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
